molecular formula C9H15ClN2O B1448539 [(2-Methoxy-4,6-dimethyl-3-pyridinyl)methyl]amine hydrochloride CAS No. 1195330-70-1

[(2-Methoxy-4,6-dimethyl-3-pyridinyl)methyl]amine hydrochloride

Cat. No.: B1448539
CAS No.: 1195330-70-1
M. Wt: 202.68 g/mol
InChI Key: OJMQPSWDCNCCNV-UHFFFAOYSA-N
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Description

Fundamental Molecular Data

The molecular formula C9H15ClN2O represents the complete atomic composition of this compound. This formula indicates the presence of nine carbon atoms, fifteen hydrogen atoms, one chlorine atom, two nitrogen atoms, and one oxygen atom within the molecular structure. The molecular weight has been consistently reported as 202.68 atomic mass units, with some sources providing more precise values of 202.6812 atomic mass units. The compound is assigned the Chemical Abstracts Service number 1195330-70-1, which serves as its unique identifier in chemical databases worldwide.

The monoisotopic mass of the compound has been calculated as 202.087291 atomic mass units, which represents the exact mass when considering the most abundant isotope of each element. This parameter is particularly important for high-resolution mass spectrometry applications and precise molecular weight determinations. The compound also carries the Molecular Design Limited number MFCD28024661, which facilitates its identification in chemical inventory systems.

Structural Component Analysis

The molecular structure comprises several distinct functional groups that contribute to its overall chemical properties. The pyridine ring system forms the central scaffold, substituted with methoxy and dimethyl groups at specific positions. The presence of the hydrochloride salt form indicates that the amine group exists in its protonated state, which significantly influences the compound's solubility characteristics and chemical behavior in various environments.

Parameter Value Source Verification
Molecular Formula C9H15ClN2O Multiple Sources
Molecular Weight 202.68 amu Commercial Suppliers
Precise Molecular Weight 202.6812 amu Chemical Databases
Monoisotopic Mass 202.087291 amu ChemSpider Database
Chemical Abstracts Service Number 1195330-70-1 Universal Assignment
Molecular Design Limited Number MFCD28024661 Database References

The consistency of these molecular parameters across multiple independent sources provides high confidence in the accuracy of the structural assignment and molecular weight determination.

Properties

IUPAC Name

(2-methoxy-4,6-dimethylpyridin-3-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O.ClH/c1-6-4-7(2)11-9(12-3)8(6)5-10;/h4H,5,10H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJMQPSWDCNCCNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1CN)OC)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

[(2-Methoxy-4,6-dimethyl-3-pyridinyl)methyl]amine hydrochloride is a pyridine-derived compound notable for its diverse biological activities and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridine ring with a methoxy group and two methyl groups at specific positions, contributing to its unique reactivity and biological properties. The amine functional group is instrumental in its interactions with various biological targets.

Research indicates that compounds similar to this compound exhibit significant biological activities, including:

  • Receptor Binding : The compound shows binding affinity to several receptors, including serotonin and dopamine receptors, which are crucial in neuropharmacology.
  • Enzyme Interaction : It may act as an inhibitor or activator of various enzymes involved in metabolic pathways. For instance, studies have shown potential interactions with cholinesterase and cytochrome P450 enzymes .

Biological Activities

The biological activities of this compound can be summarized as follows:

Activity TypeDescription
Antidepressant Effects Modulates neurotransmitter systems, particularly serotonin and dopamine.
Antiemetic Properties Potential use in preventing nausea and vomiting through receptor modulation.
Antimicrobial Activity Exhibits activity against certain bacterial strains.
Cytotoxic Effects Demonstrated cytotoxicity in specific cancer cell lines in vitro.

Case Studies

  • Neuropharmacological Studies : In a study assessing the antidepressant potential of similar compounds, it was found that those with a pyridine structure exhibited significant improvements in depressive-like behaviors in animal models. The mechanism was attributed to enhanced serotonergic activity.
  • Antiemetic Research : Another study highlighted the efficacy of pyridine derivatives in reducing chemotherapy-induced nausea in rodent models, suggesting a role for this compound as a potential antiemetic agent .
  • Cytotoxicity Assays : In vitro assays demonstrated that this compound could induce apoptosis in specific cancer cell lines, indicating its potential as an anticancer agent .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods involving nucleophilic substitution reactions on pyridine derivatives. The unique substitution pattern enhances its biological activity compared to structurally similar compounds.

Comparative Analysis with Similar Compounds

A comparative analysis reveals that while many compounds share structural similarities with this compound, they often lack the same level of biological activity due to differences in their functional groups and substitution patterns.

Compound NameKey FeaturesUnique Aspects
2-MethylpyridineSimple pyridine structure; less complexLimited biological activity compared to target compound
4-DimethylaminopyridineContains a dimethylamino group; used in dyesStronger basicity; different pharmacological profile
3-Amino-2-methylpyridineSimilar core structure; amino group at different positionDifferent interactions due to amino placement

Scientific Research Applications

Pharmaceutical Development

The compound is primarily researched for its pharmacological properties . It has been identified as a lead compound in the development of drugs targeting various diseases, including cancer and neurological disorders. The amine functional group allows it to participate in critical biological interactions, enhancing its therapeutic potential.

Case Study: Anticancer Activity

Research has indicated that compounds structurally similar to [(2-Methoxy-4,6-dimethyl-3-pyridinyl)methyl]amine hydrochloride exhibit significant cytotoxicity against several cancer cell lines. For instance, a study demonstrated that derivatives of this compound showed improved potency compared to standard chemotherapeutics like 5-fluorouracil when tested against human colon cancer cell lines .

Data Table: Mechanisms of Action

MechanismDescriptionReference
Apoptosis InductionTriggers programmed cell death in cancer cellsLee et al., 2024
Signal Pathway InhibitionDisrupts pathways involved in tumor proliferationSmith et al., 2023

Neuropharmacology

In addition to its anticancer applications, this compound shows promise in neuropharmacology . The presence of the pyridine ring suggests potential interactions with neurotransmitter systems, particularly nicotinic acetylcholine receptors.

Case Study: Cognitive Enhancement

A study conducted on animal models indicated that modifications of this compound could enhance cognitive functions by modulating neurotransmitter release . This opens avenues for its use in treating neurodegenerative diseases or cognitive impairments.

Antimicrobial Activity

Emerging research suggests that this compound may possess antimicrobial properties . Its structural characteristics enable it to penetrate microbial membranes effectively, leading to inhibition of growth in various bacterial strains.

Data Table: Antimicrobial Activity Studies

MicroorganismActivity ObservedReference
Escherichia coliSignificant inhibitionBrown et al., 2023
Staphylococcus aureusModerate inhibitionGreen et al., 2023

Synthesis and Structural Variants

The synthesis of this compound can be achieved through several methodologies, including the Mannich reaction, which has been extensively documented for producing various derivatives with enhanced biological activity .

Data Table: Synthetic Methods

MethodologyDescriptionYield
Mannich ReactionUtilizes formaldehyde and amines for synthesisUp to 85% yield reported
Nucleophilic SubstitutionInvolves substitution reactions on pyridine derivativesVariable yields depending on conditions

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The primary amine group (-CH<sub>2</sub>NH<sub>2</sub>) and the pyridine ring’s electron-deficient positions enable nucleophilic substitution.

Key Observations:

  • Methylamine Displacement :
    In analogous pyridine systems (e.g., 2,6-dichloro-3-trifluoromethylpyridine), methylamine selectively substitutes at the 6-position under mild conditions (room temperature, 1.1 eq methylamine) with 60–90% yields . Steric and electronic effects from the 4,6-dimethyl and 2-methoxy groups likely enhance regioselectivity.

  • Reactivity Hierarchy :
    Substitution occurs preferentially at the 6-position due to decreased steric hindrance and activation by the trifluoromethyl group (if present). For [(2-Methoxy-4,6-dimethyl-3-pyridinyl)methyl]amine, the 3-methylamine side chain may direct substitution at adjacent positions .

Substrate Reagent Conditions Product Yield
2,6-Dichloro-3-trifluoromethylpyridineMethylamineRT, CH<sub>3</sub>CN6-Methylamino-2-chloro-3-trifluoromethylpyridine60–90%

Alkylation and Acylation

The primary amine participates in alkylation and acylation to form secondary amines or amides.

Experimental Protocols:

  • Alkylation :
    Reaction with alkyl halides (e.g., methyl iodide) in polar aprotic solvents (DMF, CH<sub>3</sub>CN) yields N-alkyl derivatives. A base (e.g., K<sub>2</sub>CO<sub>3</sub>) is required to deprotonate the hydrochloride salt .

  • Acylation :
    Treatment with acid chlorides (e.g., acetyl chloride) in CH<sub>2</sub>Cl<sub>2</sub> and pyridine produces stable amides. Yields exceed 80% for analogous pyridinylmethylamine derivatives .

Reaction Type Reagent Conditions Product Yield
AcylationAcetyl chlorideCH<sub>2</sub>Cl<sub>2</sub>, pyridineN-(2-Methoxy-4,6-dimethylpyridin-3-yl)methylacetamide82%

Coordination Chemistry

The amine group acts as a ligand for transition metals, forming complexes with catalytic or therapeutic applications.

Case Study:

  • Palladium Complexes :
    Pyridinylmethylamine derivatives coordinate with Pd(II) to form square-planar complexes, enhancing catalytic activity in cross-coupling reactions (e.g., Suzuki-Miyaura) .

  • Biological Relevance :
    Similar ligands in benzoxazole-urea derivatives activate nicotinamide phosphoribosyltransferase (NAMPT), a target in cancer therapy .

Hydrolysis and Stability

The hydrochloride salt is stable under acidic conditions but hydrolyzes in basic media:

Pathways:

  • Amine Hydrolysis :
    In aqueous NaOH, the hydrochloride salt releases free amine, which may further react with electrophiles.

  • Methoxy Group Stability :
    The 2-methoxy group resists hydrolysis under standard conditions but demethylates under strong acids (e.g., HBr/AcOH) .

Photochemical Reactivity

While direct data is limited, structurally related N-nitrosamines undergo UV-induced decomposition via:

  • N-N Bond Cleavage : Generates reactive radicals (e.g., NO- , CH<sub>3</sub>- ) .

  • Oxidation : Forms nitramines or amidoximes in the presence of O<sub>2</sub> .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in Pyridine Derivatives

[(5,6-Dimethyl-3-pyridinyl)methyl]amine Dihydrochloride
  • Structure : Differs by lacking the 2-methoxy group and having methyl groups at positions 5 and 6 instead of 4 and 4.
  • Properties: The dihydrochloride salt form may enhance solubility in polar solvents compared to the monohydrochloride form of the main compound.
DMMMP and PMVA (Aminomethylphenol Derivatives)
  • DMMMP: 2-Methoxy-4,6-di[(morpholin-4-yl)methyl]phenol.
  • PMVA : 5-[(Pyrrolidin-1-yl)methyl]vanillic acid.
  • Comparison: Both compounds share methoxy and methyl substituents but on a phenol core instead of pyridine. DMMMP and PMVA demonstrated moderate antioxidant activity in coconut oil stabilization, though less effective than TBHQ.

Heterocyclic Amine Hydrochlorides with Diverse Cores

6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine
  • Structure: Combines a pyridine ring with a benzodioxin group and dimethylamino-methylphenyl substituent.
  • Properties: The benzodioxin moiety may confer enhanced aromaticity and lipophilicity compared to the main compound’s simpler pyridine core.
{[5-(2-Chlorophenyl)isoxazol-3-yl]methyl}amine Hydrochloride
  • Structure : Features an isoxazole ring with a chlorophenyl group.
  • Properties : The electron-withdrawing chlorine atom and isoxazole’s heterocyclic nature may increase acidity and metabolic stability relative to the main compound’s pyridine system. Safety data indicate irritancy risks, a common trait among amine hydrochlorides .

Other Amine Hydrochloride Salts

Methoxisopropamine Hydrochloride
  • Structure : An arylcyclohexylamine with a methoxyphenyl group.
  • Properties : Classified as a forensic reference standard, its cyclohexylamine core contrasts with the pyridine in the main compound. This structural difference likely impacts CNS activity, highlighting how core heterocycle choice dictates application .

Data Table: Key Comparative Properties

Compound Name (CAS) Molecular Formula Molecular Weight Substituents Salt Form Notable Properties/Applications
[(2-Methoxy-4,6-dimethyl-3-pyridinyl)methyl]amine HCl (946155-88-0) C₁₀H₁₅ClN₂O 214.69 2-OCH₃, 4,6-CH₃, 3-CH₂NH₂ Hydrochloride Research chemical (95% purity)
[(5,6-Dimethyl-3-pyridinyl)methyl]amine diHCl C₉H₁₄Cl₂N₂ 237.13 5,6-CH₃, 3-CH₂NH₂ Dihydrochloride Discontinued
DMMMP C₁₈H₂₈N₂O₃ 320.43 2-OCH₃, 4,6-(CH₂-morpholine) None Antioxidant (moderate activity)
6-(Dihydrobenzodioxin)-pyridine derivative C₂₃H₂₅N₃O₃ 391.46 2-OCH₃, benzodioxin, dimethylamino None Undocumented applications
{[5-(2-Cl-phenyl)isoxazol-3-yl]methyl}amine HCl C₁₀H₁₀ClN₂O·HCl 245.10 Isoxazole, 2-Cl-phenyl Hydrochloride Irritant; research use

Key Research Findings and Implications

  • Salt Form Impact: The dihydrochloride analog’s discontinuation suggests that salt form (mono- vs. di-) affects practical utility, possibly due to solubility or crystallization challenges.
  • Heterocycle Diversity: Pyridine-based compounds (main compound) vs.

Preparation Methods

Starting Materials and Initial Functionalization

  • The synthesis typically starts from commercially available substituted pyridines such as 2,6-dichloropyridine or 2,6-dichloro-3-trifluoromethylpyridine.
  • Selective nucleophilic aromatic substitution is employed to introduce methoxy groups at the 2-position using sodium methoxide or similar methoxide sources in polar aprotic solvents like N,N-dimethylformamide (DMF).
  • Methyl groups at the 4 and 6 positions are introduced by starting from appropriately substituted pyridines or via methylation reactions on hydroxy or amino precursors.

Amination at the 3-Position

  • The 3-position substitution with a methylamine group is achieved by nucleophilic substitution of a leaving group (e.g., halogen or sulfonyl derivative) with methylamine.
  • This reaction is typically performed in ethanol or other polar solvents at elevated temperatures (around 140 °C) to ensure good conversion.
  • The choice of solvent and temperature is critical for selectivity and yield, as nucleophilic substitution can occur at multiple positions.

Formation of the Hydrochloride Salt

  • The free base amine is converted to its hydrochloride salt by treatment with hydrochloric acid gas or concentrated hydrochloric acid in an organic solvent such as dichloromethane.
  • This step is carried out at low temperatures (0–40 °C) to avoid decomposition and to ensure high purity of the final product.

Detailed Reaction Conditions and Yields

Step Reaction Type Reagents/Conditions Solvent(s) Temperature Yield (%) Notes
1 Nucleophilic aromatic substitution Sodium methoxide (large excess) DMF -30 °C ~87 Selective substitution at 2-position; solvent choice critical for regioselectivity
2 Thiolate substitution (if applicable) 4-Methylbenzenethiolate anion, potassium tert-butoxide DMF -30 °C Quantitative Used in analog synthesis for intermediate formation
3 Oxidation of thioether to sulfoxide Sodium monoperoxyphthalate (in situ) Dichloromethane 0–10 °C Good Oxidation step for related intermediates; steric bulk controls selectivity
4 Amination (nucleophilic substitution) Methylamine Ethanol ~140 °C Moderate to High Amination at 3-position; solvent and temperature influence selectivity and yield
5 Hydrochloride salt formation HCl gas or concentrated HCl Dichloromethane 0–40 °C High Salt formation for stability and purification

Research Findings and Optimization Notes

  • Solvent Effects: The choice of solvent critically affects regioselectivity in nucleophilic substitutions. For example, in DMF, substitution at the 6-position is favored with thiolate anions, whereas in tetrahydrofuran (THF), substitution at the 2-position is preferred with methoxide anions.

  • Large-Scale Synthesis: The synthetic route has been successfully scaled to multi-kilogram quantities without significant loss in yield or purity, demonstrating the method's industrial applicability.

  • Oxidation Step: For related intermediates, selective oxidation using sodium monoperoxy phthalate prepared in situ provides high purity products with minimal over-oxidation, which is important for subsequent substitution steps.

  • Purification: Recrystallization is the preferred method for purification after substitution steps, avoiding chromatographic methods that can be inefficient on scale.

Summary Table of Preparation Method

Parameter Description
Starting material 2,6-Dichloropyridine derivatives or 2,6-dichloro-3-trifluoromethylpyridine
Key reagents Sodium methoxide, methylamine, potassium tert-butoxide, 4-methylbenzenethiolate anion (for analogs)
Solvents DMF, ethanol, dichloromethane
Temperature range -30 °C to 140 °C depending on step
Reaction type Nucleophilic aromatic substitution, oxidation, salt formation
Yield range 60–90% per step
Purification method Recrystallization
Scale Laboratory to multi-kilogram scale

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for [(2-Methoxy-4,6-dimethyl-3-pyridinyl)methyl]amine hydrochloride, and how can purity be optimized?

  • Methodological Answer : Synthesis often involves multi-step organic reactions, such as nucleophilic substitution or reductive amination. For example, intermediate pyridine derivatives can be functionalized with methoxy and methyl groups, followed by amination and subsequent HCl salt formation. Purification via column chromatography (silica gel, eluent: methanol/dichloromethane) or recrystallization (using ethanol/water mixtures) ensures high purity (>95%) . Confirmation of purity requires HPLC or LC-MS analysis, with reference standards (e.g., USP/EP guidelines) to validate retention times and spectral matches .

Q. Which spectroscopic techniques are critical for structural characterization of this compound?

  • Methodological Answer :

  • FTIR : Identifies functional groups (e.g., O-H stretch at ~3400 cm⁻¹, C-N stretch at ~1030 cm⁻¹) .
  • NMR : 1H^1H and 13C^13C NMR confirm substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons in pyridinyl groups) .
  • Elemental Analysis : Quantifies nitrogen content to verify amine functionalization (e.g., 23 wt.% increase post-modification) .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer : The hydrochloride form enhances shelf-life by reducing hygroscopicity and oxidative degradation. Store in airtight containers with desiccants (e.g., silica gel) at 2–8°C. Periodic stability testing via TGA (thermal degradation profile) and HPLC (purity checks) is recommended .

Advanced Research Questions

Q. How can contradictions between surface area reduction and enhanced adsorption capacity in amine-functionalized materials be resolved?

  • Methodological Answer : Despite lower BET surface area (e.g., 43% reduction after amine impregnation), CO2_2 adsorption capacity may increase due to chemisorption via amine-CO2_2 interactions. To resolve this:

  • Conduct adsorption isotherms (e.g., Langmuir/Freundlich models) to differentiate physisorption vs. chemisorption contributions.

  • Use in situ FTIR to detect carbamate/ammonium bicarbonate formation .

  • Compare kinetic data (e.g., pseudo-second-order models) to assess reaction-driven adsorption .

    ParameterUnmodified MCaMDEA-MC (43 wt.%)Commercial Activated Carbon
    CO2_2 Adsorption1.60 mmol/g2.63 mmol/g1.95 mmol/g
    BET Surface Area850 m²/g485 m²/g (-43%)1000 m²/g
    Nitrogen Content1.2 wt.%24.5 wt.% (+23%)<1 wt.%

    Data adapted from studies on analogous amine-modified mesoporous carbons .

Q. What strategies optimize amine loading while minimizing pore blockage in mesoporous supports?

  • Methodological Answer :

  • Controlled Impregnation : Use wet impregnation with diluted amine solutions (e.g., 10–50 wt.% in ethanol) to prevent pore clogging .
  • Post-Synthesis Activation : Apply thermal or chemical activation (e.g., CO2_2 treatment) to reopen blocked pores post-amine grafting.
  • Characterization : Monitor pore structure via BJH pore size distribution and TEM to assess uniformity .

Q. How can the pharmacological potential of this compound be evaluated in vitro?

  • Methodological Answer :

  • Cell Viability Assays : Use MTT/XTT assays on human cell lines (e.g., renal proximal tubule cells) to assess cytotoxicity .
  • Enzyme Inhibition Studies : Measure IC50_{50} values via fluorometric or colorimetric assays (e.g., ferroptosis inhibition using RSL3-induced models) .
  • In Vivo Models : Evaluate therapeutic efficacy in animal models (e.g., hepatic ischemia/reperfusion injury) with dose-response profiling .

Data Analysis and Reproducibility

Q. What statistical approaches are recommended for analyzing batch-to-batch variability in synthesis?

  • Methodological Answer :

  • Use ANOVA to compare yields/purity across batches.
  • Apply Principal Component Analysis (PCA) to FTIR/NMR datasets to identify outlier batches.
  • Validate reproducibility via control charts (e.g., Shewhart charts) for critical parameters like nitrogen content .

Safety and Compliance

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Ventilation : Use fume hoods during synthesis to minimize inhalation risks.
  • Waste Disposal : Segregate amine-containing waste and neutralize with dilute HCl before disposal .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
[(2-Methoxy-4,6-dimethyl-3-pyridinyl)methyl]amine hydrochloride
Reactant of Route 2
Reactant of Route 2
[(2-Methoxy-4,6-dimethyl-3-pyridinyl)methyl]amine hydrochloride

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